Naphthalene, decahydro-1,6-dimethyl-3-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, decahydro-1,6-dimethyl-3-octyl- is an organic compound with the molecular formula C20H38. It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, and it contains additional methyl and octyl substituents. This compound is part of the bicyclo[4.4.0]decane family and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene, decahydro-1,6-dimethyl-3-octyl- typically involves the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation reactors and efficient separation techniques to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity .
Types of Reactions:
Oxidation: Naphthalene, decahydro-1,6-dimethyl-3-octyl- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated hydrocarbons using hydrogen gas in the presence of metal catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Chlorine or bromine in the presence of light or heat.
Major Products:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Naphthalene, decahydro-1,6-dimethyl-3-octyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a solvent, lubricant, and intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of naphthalene, decahydro-1,6-dimethyl-3-octyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
- Naphthalene, decahydro-2,6-dimethyl-3-octyl-
- Naphthalene, decahydro-1,1-dimethyl-
- Decahydro-1,5-dimethylnaphthalene
Comparison: Naphthalene, decahydro-1,6-dimethyl-3-octyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. The presence of the octyl group, in particular, can influence its hydrophobicity and interaction with other molecules .
Properties
CAS No. |
56248-64-7 |
---|---|
Molecular Formula |
C20H38 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-14-17(3)20-12-11-16(2)13-19(20)15-18/h16-20H,4-15H2,1-3H3 |
InChI Key |
WYTZEEPRHZJJSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC(C2CCC(CC2C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.